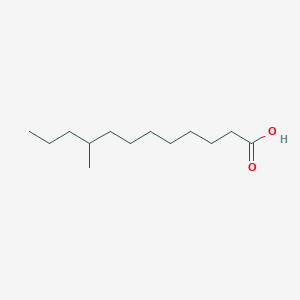
9-Methyldodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyldodecanoic acid is a medium-chain fatty acid.
9-Methyl lauric acid, also known as 9-methyl laate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 9-Methyl lauric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 9-Methyl lauric acid has been detected in multiple biofluids, such as saliva and urine. Within the cell, 9-methyl lauric acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Delivery Systems
9-Methyldodecanoic acid has been explored for use in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. The compound acts as a surfactant, improving the dispersion of active pharmaceutical ingredients in formulations. Studies have indicated that incorporating medium-chain fatty acids can significantly improve the pharmacokinetic profiles of certain drugs, making them more effective in therapeutic applications .
1.2 Anti-inflammatory Properties
Research has suggested that this compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. A study demonstrated that fatty acids can modulate inflammatory pathways, potentially leading to reduced inflammation markers in vivo .
Cosmetic Applications
2.1 Emollient and Moisturizer
In cosmetic formulations, this compound is utilized as an emollient due to its skin-conditioning properties. It helps to improve skin hydration and barrier function, making it a valuable ingredient in moisturizers and creams. Formulations containing this compound have shown enhanced sensory attributes, such as improved skin feel and reduced greasiness .
2.2 Fragrance Component
The compound is also used in the fragrance industry for its distinctive scent profile. It contributes to the olfactory characteristics of various cosmetic products, enhancing their appeal to consumers .
Food Industry Applications
3.1 Flavoring Agent
this compound serves as a flavoring agent in the food industry due to its pleasant aroma and taste profile. It is often used in confectionery and baked goods to enhance flavor without compromising safety or quality .
3.2 Nutritional Supplement
As a medium-chain fatty acid, it has potential applications in nutritional supplements aimed at promoting metabolic health. Medium-chain fatty acids are known for their rapid absorption and utilization by the body, making them suitable for dietary formulations intended for weight management or energy enhancement .
Industrial Applications
4.1 Polymer Production
The compound is being investigated for its role in synthesizing biodegradable polymers. These polymers can be utilized in various applications ranging from packaging materials to agricultural films, contributing to sustainability efforts within the industry .
Case Studies
Properties
Molecular Formula |
C13H26O2 |
|---|---|
Molecular Weight |
214.34 g/mol |
IUPAC Name |
9-methyldodecanoic acid |
InChI |
InChI=1S/C13H26O2/c1-3-9-12(2)10-7-5-4-6-8-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |
InChI Key |
NQWYEPPIHUGBHF-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCCCCCCC(=O)O |
Canonical SMILES |
CCCC(C)CCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















